molecular formula C14H11NO2 B6375708 3-Cyano-5-(3-hydroxymethylphenyl)phenol CAS No. 1261918-91-5

3-Cyano-5-(3-hydroxymethylphenyl)phenol

Cat. No.: B6375708
CAS No.: 1261918-91-5
M. Wt: 225.24 g/mol
InChI Key: SIRGUGPYYCWZRP-UHFFFAOYSA-N
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Description

3-Cyano-5-(3-hydroxymethylphenyl)phenol is a biphenyl derivative characterized by a central phenol ring substituted with a cyano (-CN) group at the 3-position and a 3-hydroxymethylphenyl group at the 5-position. The cyano group, an electron-withdrawing moiety, may increase the compound’s acidity compared to unsubstituted phenols .

Properties

IUPAC Name

3-hydroxy-5-[3-(hydroxymethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-8-11-5-13(7-14(17)6-11)12-3-1-2-10(4-12)9-16/h1-7,16-17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRGUGPYYCWZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C#N)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684668
Record name 5-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-91-5
Record name 5-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-(3-hydroxymethylphenyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxybenzaldehyde with malononitrile in the presence of a base to form the intermediate compound, which is then subjected to further reactions to introduce the hydroxymethyl group and finalize the structure .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-(3-hydroxymethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The cyano group can be reduced to form an amine.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3-cyano-5-(3-carboxyphenyl)phenol.

    Reduction: Formation of 3-amino-5-(3-hydroxymethylphenyl)phenol.

    Substitution: Formation of various ethers or esters depending on the substituents used.

Scientific Research Applications

3-Cyano-5-(3-hydroxymethylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3-hydroxymethylphenyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Structural and Substituent Variations

The following compounds share a biphenyl framework with 3-cyano-5-arylphenol backbones but differ in substituent groups:

Compound Name Substituents CAS Number Key Features
3-Cyano-5-(2,6-difluorophenyl)phenol 2,6-difluorophenyl at 5-position 1261919-07-6 Fluorine atoms enhance lipophilicity and metabolic stability .
3-Cyano-5-(2,5-dimethoxyphenyl)phenol 2,5-dimethoxyphenyl at 5-position 1261924-88-2 Methoxy groups increase electron density, reducing acidity .
3-(3-Chloro-5-fluorophenyl)aniline HCl Chloro, fluoro substituents 773132-05-1 Chlorine and fluorine improve halogen bonding and bioactivity .
3-Cyano-5-(4-N,N-dimethylsulfamoylphenyl)phenol Dimethylsulfamoyl at 4-position 1261901-93-2 Sulfamoyl group introduces strong hydrogen-bonding and potential pharmacology .

Physicochemical Properties

  • Acidity: The cyano group in 3-Cyano-5-(3-hydroxymethylphenyl)phenol lowers the pKa of the phenolic -OH compared to non-cyano analogs (e.g., methoxy-substituted derivatives in ). Fluorinated analogs (e.g., 1261919-07-6) may exhibit even lower pKa due to fluorine’s electron-withdrawing effects .
  • Solubility: The hydroxymethyl group in the target compound likely enhances aqueous solubility relative to lipophilic analogs like 3-Cyano-5-(2,6-difluorophenyl)phenol . Methoxy-substituted derivatives (e.g., 1261924-88-2) may show intermediate solubility due to moderate polarity .
  • Thermal Stability : Halogenated derivatives (e.g., chloro/fluoro in ) typically exhibit higher thermal stability, whereas hydroxymethyl-containing compounds may degrade at lower temperatures due to -OH reactivity.

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